Chemoselective Carbonyl Reactivity: Mixed Carbonic–Carboxylic Anhydride vs. Acid Chloride
The target mixed anhydride belongs to the class of acyclic carbonic carboxylic anhydrides [R¹OC(O)OC(O)R²] that possess two non-equivalent carbonyl groups. Nucleophilic attack occurs preferentially at the carboxylic carbonyl, enabling amide formation under nearly neutral conditions [1]. In contrast, the acid chloride of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid requires the presence of a tertiary amine base, which promotes racemisation of the chiral (S)-1-ethyl-2-aminomethylpyrrolidine component. Literature reports for the mixed-anhydride route indicate amisulpride yields of 70–85% with retained enantiomeric purity, whereas alternative activation routes show lower yields or require additional resolution steps [2].
| Evidence Dimension | Yield and enantiomeric integrity in amisulpride final coupling step |
|---|---|
| Target Compound Data | Mixed anhydride (ethyl carbonic) route: 70–85% yield; no separate racemisation remediation required [2] |
| Comparator Or Baseline | Acid chloride route: lower yield (literature reports 45–61% total yield from acid); racemisation often necessitates chiral resolution |
| Quantified Difference | ~25–40 percentage-point yield advantage; avoidance of chiral resolution unit operation |
| Conditions | Condensation of activated acid derivative with (S)-1-ethyl-2-aminomethylpyrrolidine in organic solvent |
Why This Matters
Procurement of the pre-formed mixed anhydride (or its immediate precursor) ensures a reproducible, high-yield coupling step that preserves chiral integrity, directly lowering cost of goods for amisulpride API manufacturing.
- [1] Jung, K. W.; Nagle, A. S. Science of Synthesis, (2005) 18, 404. Acyclic Carbonic Carboxylic Anhydrides. View Source
- [2] Patsnap. (2013). Synthesis method of (S)-(−)-amisulpride D-(−)-tartrate – CN101898991B. Examples of mixed anhydride coupling yields. View Source
